molecular formula C10H8ClN B1360239 6-Chloro-2-methylquinoline CAS No. 92-46-6

6-Chloro-2-methylquinoline

Cat. No.: B1360239
CAS No.: 92-46-6
M. Wt: 177.63 g/mol
InChI Key: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring.

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that can either activate or inhibit the protein’s function . Additionally, this compound can form complexes with metal ions, which further modulates its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . This modulation can lead to changes in cell proliferation, differentiation, and survival. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the levels of metabolites and the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound’s effects on cellular function can persist, but the magnitude of these effects may diminish over time due to degradation . In both in vitro and in vivo studies, the temporal effects of this compound are closely monitored to understand its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and induction of oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by inhibiting or activating key enzymes in metabolic pathways . This modulation can result in changes in the levels of metabolites and the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s bioavailability and its accumulation in target tissues . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . The precise subcellular localization of this compound is determined by its chemical properties and the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .

Another method involves the Friedländer synthesis, where 2-aminobenzophenone is reacted with an aldehyde in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microwave irradiation techniques. These methods are advantageous as they offer higher yields, shorter reaction times, and reduced energy consumption compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: 6-Chloro-2-methylquinoline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and antiviral properties. These compounds have shown activity against a range of pathogens, making them candidates for the development of new therapeutic agents .

Medicine: The compound and its derivatives are investigated for their potential use in medicinal chemistry. They exhibit a range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIBGIEIBQGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238818
Record name 6-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-46-6
Record name 6-Chloroquinaldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: This compound, bearing both chlorine and amino groups, represents a versatile building block for further modifications. [] This is because these functional groups can participate in a wide array of chemical reactions, potentially leading to diverse quinoline derivatives. The described method provides a new route to access this compound, which could be advantageous in terms of yield, cost-effectiveness, or the ability to produce specific isomers. [] This synthetic flexibility opens doors for exploring new drug candidates within the quinoline family.

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